Sodium L-glutamate Sodium L-glutamate Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Brand Name: Vulcanchem
CAS No.: 16690-92-9
VCID: VC21063148
InChI: InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1
SMILES: C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]
Molecular Formula: C5H9NNaO4
Molecular Weight: 170.12 g/mol

Sodium L-glutamate

CAS No.: 16690-92-9

Cat. No.: VC21063148

Molecular Formula: C5H9NNaO4

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium L-glutamate - 16690-92-9

Specification

CAS No. 16690-92-9
Molecular Formula C5H9NNaO4
Molecular Weight 170.12 g/mol
IUPAC Name disodium;(2S)-2-aminopentanedioate
Standard InChI InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1
Standard InChI Key UVZZAUIWJCQWEO-DFWYDOINSA-N
Isomeric SMILES C(CC(=O)O)[C@@H](C(=O)O)N.[Na]
Impurities Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm
SMILES C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]
Canonical SMILES C(CC(=O)O)C(C(=O)O)N.[Na]
Boiling Point 225 °C (decomposes)
Colorform White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate
Melting Point 450 °F (Decomposes) (NTP, 1992)

Introduction

Chemical Structure and Properties

Sodium L-glutamate is characterized by the molecular formula C5H8NNaO4 with a molecular weight of 169.11 g/mol . The compound consists of a glutamate anion and a sodium cation, forming a stable salt that readily dissolves in water. Its chemical structure features an amino group on the alpha carbon, similar to other amino acids, along with a sodium ion bound to one of the carboxylate groups.

Structural Identification

The compound's chemical identity is well-established through various classification systems used in scientific literature and regulatory contexts. These identifiers allow for precise reference and tracking across different databases and research publications.

ParameterValue
CAS Registry Number142-47-2
Molecular FormulaC5H8NNaO4
Molecular Weight169.11 g/mol
IUPAC NameSodium 2-amino-4-carboxybutanoate
InChI KeyLPUQAYUQRXPFSQ-UHFFFAOYNA-M
SMILES Notation[Na+].NC(CCC(O)=O)C([O-])=O
MDL NumberMFCD00150138

The structure consists of a central carbon with an amino group, a carboxylate group (bonded to sodium), and a side chain containing another carboxylic acid group. This arrangement is responsible for its solubility characteristics and its capacity to interact with taste receptors.

Nomenclature and Alternative Designations

Various names are used to refer to Sodium L-glutamate in scientific literature, regulatory documents, and commercial contexts. Understanding these alternative designations is important for comprehensive research and proper identification.

Common Synonyms

The compound is recognized under numerous synonyms across different regions and industries:

SynonymContext/Usage
Monosodium L-glutamateCommon scientific designation
Sodium glutamateSimplified naming
Glutamate sodiumAlternative order notation
NatriumglutaminatEuropean designation
MonosodioglutammatoItalian designation
Glutammato monosodicoAlternative Italian designation
Sodium hydrogen glutamateAlternative chemical description
Glutamic acid monosodium saltDescriptive chemical name

These multiple designations reflect the compound's widespread use and international recognition as both a food additive and research chemical.

Biological Significance and Research Findings

Sodium L-glutamate has been extensively studied for its biological effects, particularly its role in taste perception and potential applications in public health strategies.

Role in Taste Enhancement

Sodium L-glutamate is primarily known for conferring the umami taste, one of the five basic taste sensations recognized by human taste receptors. Umami, often described as "savory" or "meaty," enhances flavor perception and food palatability. This property makes the compound valuable in culinary applications, especially when reducing other taste enhancers like sodium chloride (table salt).

Sodium Reduction Research

Recent research has investigated the relationship between L-glutamate consumption and sodium intake, with significant findings regarding public health implications. A 2024 study examined how free L-glutamate intake affects urinary sodium excretion as a proxy measure for sodium consumption .

Key Research Findings

A controlled intervention study compared two groups: one with normal free L-glutamate intake (Normal free L-Gl) and another with low free L-glutamate intake (Low free L-Gl). The results demonstrated remarkable differences in sodium excretion patterns between these groups:

MeasurementLow free L-Gl GroupNormal free L-Gl GroupStatistical Significance
Baseline sodium excretion5,875 mg/day6,107 mg/dayNo significant difference
Week 6 sodium excretion4,603 mg/day3,277 mg/dayp < 0.00
Reduction from baseline22%46%Significant

These findings suggest that maintaining normal L-glutamate intake while receiving dietary education can significantly enhance sodium reduction efforts . The Normal free L-Gl group achieved a 46% reduction in sodium excretion compared to baseline, while the Low free L-Gl group achieved only a 22% reduction, despite both groups receiving the same educational intervention on sodium reduction.

Mechanism of Action

Applications and Uses

Sodium L-glutamate has diverse applications across multiple industries, with its primary use being in food production.

Food Industry Applications

In food production, Sodium L-glutamate serves as a flavor enhancer that intensifies the savory qualities of various dishes. It is particularly effective in:

  • Processed foods to enhance meaty flavors

  • Soups and broths to increase depth of flavor

  • Savory snacks to improve taste profiles

  • Low-sodium food formulations to maintain palatability

Research and Laboratory Uses

In research settings, Sodium L-glutamate is used for:

  • Neuroscience research, as glutamate is a neurotransmitter

  • Taste perception studies

  • Food technology development

  • Nutritional intervention research

The compound is classified for "manufacturing, processing, laboratory or repacking use" , indicating its importance in controlled scientific environments.

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